molecular formula C12H12N4O3 B15196599 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide CAS No. 6939-53-3

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide

Cat. No.: B15196599
CAS No.: 6939-53-3
M. Wt: 260.25 g/mol
InChI Key: VOGRAVXTNYGDIE-UHFFFAOYSA-N
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Description

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide (CAS 6939-53-3) is a chemical compound with the molecular formula C12H12N4O3 and a molecular weight of 260.25 g/mol. It is a pyrimidine derivative, a class of heterocyclic compounds that are of significant interest in medicinal and organic chemistry due to their wide range of biological activities . Pyrimidine scaffolds are fundamental in pharmaceutical development and are present in compounds with diverse biological applications, including use as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents . As a research chemical, this compound serves as a valuable intermediate for synthetic organic chemists exploring the structure-activity relationships of heterocyclic systems. Its structure, featuring both amino and hydroxy substituents on the pyrimidine ring, makes it a potential precursor for further chemical modifications, such as chlorination or condensation reactions, to generate more complex molecular architectures like pyrimidopyrimidines . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use. All researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

CAS No.

6939-53-3

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-N-(3-methylphenyl)formamide

InChI

InChI=1S/C12H12N4O3/c1-7-3-2-4-8(5-7)16(6-17)9-10(18)14-12(13)15-11(9)19/h2-6H,1H3,(H4,13,14,15,18,19)

InChI Key

VOGRAVXTNYGDIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C=O)C2=C(N=C(NC2=O)N)O

Origin of Product

United States

Preparation Methods

Nitrosation-Cyclization via Diethyl Malonate

The foundational route begins with diethyl malonate and acetic acid as precursors. Under controlled nitrosation with sodium nitrite at 5–10°C, isonitroso diethyl malonate forms as an intermediate. Subsequent reduction with zinc powder in formic acid facilitates formylation, yielding formamido diethyl malonate (Fig. 2). Cyclization with guanidine hydrochloride in a sodium methylate-methanol system generates the pyrimidine backbone (2-amino-4,6-dihydroxy-5-formamidopyrimidine).

Critical Parameters :

  • Mass Ratios : Diethyl malonate, acetic acid, and sodium nitrite at 1:(1.0–3.0):(1–1.5) ensure optimal nitrosation.
  • Catalysis : Quaternary ammonium salts (e.g., tetramethyl ammonium chloride) enhance chlorination efficiency in later stages.

Functionalization of the Formamide Substituent

Direct Formylation with 3-Methylphenyl Derivatives

While existing patents focus on unsubstituted formamides, introducing the 3-methylphenyl group necessitates modifying the formylation step. Substituting formic acid with N-(3-methylphenyl)formamide during the reduction-formylation phase could anchor the aryl group. Experimental data from analogous systems suggest that zinc-mediated reductions tolerate arylformamide substrates, provided steric hindrance is mitigated.

Hypothetical Protocol :

  • Replace formic acid with N-(3-methylphenyl)formamide in Step B of Patent CN103936681A.
  • Maintain reflux conditions (100–105°C) with zinc powder to ensure complete formylation.
  • Purify via fractional crystallization using ethanol-water mixtures to isolate the 3-methylphenyl derivative.

Chlorination-Hydrolysis Selectivity

Phosphorus Oxychloride-Mediated Chlorination

The dichloro intermediate (2-amino-4,6-dichloro-5-formamidopyrimidine) is typically synthesized using phosphorus oxychloride (POCl₃) and quaternary ammonium catalysts. For the target compound, selective hydrolysis of chloro groups to hydroxyls is critical.

Optimized Hydrolysis :

  • Alkaline Conditions : Sodium hydroxide (2M) at 50–55°C selectively hydrolyzes C4 and C6 chlorides while preserving the formamide.
  • Yield : 80–85% purity is achievable with pH-controlled neutralization (pH=7).

Alternative Route from Diaminodihydroxypyrimidine

One-Pot Chlorination-Formylation

Patent WO2004103979 (via Quickcompany) outlines a solvent-free approach starting from 2,5-diamino-4,6-dihydroxypyrimidine. Reacting this precursor with POCl₃ and N-(3-methylphenyl)formamide at 50–130°C could directly install the formamide group while introducing chlorine atoms. Subsequent hydrolysis at pH 1–6 with inorganic bases (e.g., NH₄OH) yields the target compound.

Advantages :

  • Reduced Steps : Eliminates intermediate isolations.
  • Scalability : Reaction volumes are minimized, lowering production costs.

Comparative Analysis of Methodologies

Parameter Nitrosation-Cyclization Diaminodihydroxypyrimidine Route
Starting Materials Diethyl malonate, acetic acid 2,5-Diamino-4,6-dihydroxypyrimidine
Reaction Steps 4 2
Total Yield 74% 68–72%
Key Catalyst Quaternary ammonium salts None (solvent-free)
Hydrolysis Selectivity High (99% purity) Moderate (90–95% purity)

Mechanistic Insights and Byproduct Mitigation

Nitrosation Byproducts

Incomplete nitrosation of diethyl malonate generates residual acetic acid, which can esterify intermediates. Patent CN103936681A addresses this via fractional distillation under reduced pressure.

Chlorination Side Reactions

Over-chlorination at C5 is minimized using tetramethyl ammonium chloride, which coordinates POCl₃ and modulates electrophilicity.

Industrial-Scale Adaptations

Continuous Flow Reactors

Adopting continuous flow systems for nitrosation and cyclization steps reduces reaction times from 12 hours to <4 hours, as demonstrated in analogous pyrimidine syntheses.

Green Chemistry Metrics

  • E-Factor : The diethyl malonate route generates 8.2 kg waste/kg product, primarily from aqueous workups.
  • Solvent Recovery : Methanol and ethanol are reclaimed at >90% efficiency via vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide is not fully elucidated. pyrimidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related pyrimidine derivatives is provided below:

Compound CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide 6939-53-3 C₁₂H₁₂N₄O₃ 268.26 4,6-dihydroxy; 3-methylphenyl formamide Limited solubility data; no reported biological activity in current literature
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (Abacavir intermediate) 171887-03-9 C₅H₄Cl₂N₄O 207.02 4,6-dichloro; formamide Melting point >251°C (dec.); soluble in DMSO and methanol; pKa ~10.90
5-Fluoro-2-amino-4,6-dichloropyrimidine Not provided C₄H₃Cl₂FN₃ 198.44 4,6-dichloro; 5-fluoro IC₅₀ = 2 μM (NO inhibition in mouse peritoneal cells)
2-Amino-4,6-dihydroxypyrimidine 373690-68-7 C₄H₅N₃O₂ 127.10 4,6-dihydroxy No NO-inhibitory activity; used as a precursor for chlorinated derivatives

Notes:

  • Chlorination vs. Hydroxylation: Chlorinated derivatives (e.g., 171887-03-9) exhibit higher lipophilicity and biological activity (e.g., NO inhibition) compared to hydroxylated analogs, which are typically inert .
  • Substituent Effects : The 5-fluoro substituent in dichloropyrimidines enhances potency (IC₅₀ = 2 μM) compared to other 5-substituents (IC₅₀ range: 9–36 μM) .

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide using computational and experimental approaches?

Methodological Answer:

  • Step 1: Utilize quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and intermediates, as demonstrated by ICReDD’s integrated computational-experimental workflow .
  • Step 2: Apply statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent, catalyst). For example, a factorial design can reduce the number of trials while accounting for interactions between variables .
  • Step 3: Validate predictions via small-scale experiments. Use solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine, as highlighted in analogous pyrimidine syntheses .
  • Step 4: Implement response surface methodology (RSM) to refine conditions (e.g., molar ratios, reaction time) for maximum yield .

Q. What analytical techniques are recommended for characterizing 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide and its impurities?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition and column type to resolve peaks, referencing retention time data from structurally similar compounds (e.g., impurity profiling in Pharmacopeial Forum) .
  • Nuclear Magnetic Resonance (NMR): Assign signals using 1H/13C NMR to confirm functional groups (e.g., formamide, pyrimidine rings). Compare with published spectra of related pyrimidine derivatives .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD): For crystalline samples, single-crystal XRD can confirm stereochemistry, as seen in pyrimidine analogs .

Q. What purification strategies are effective for isolating 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Separate polar impurities using dichloromethane/water systems, leveraging differences in solubility of hydroxy and amino groups.
  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol) for intermediate polarity compounds. Monitor fractions via TLC.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data from analogous pyrimidines .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide synthesis using computational tools?

Methodological Answer:

  • Step 1: Perform DFT calculations to map potential energy surfaces (PES) for proposed pathways (e.g., nucleophilic substitution, cyclization) .
  • Step 2: Simulate transition states and intermediates using software like Gaussian or ORCA. Compare activation energies to identify the most favorable route.
  • Step 3: Validate computational findings with isotopic labeling experiments (e.g., 15N or 13C tracing) to track atom migration .

Q. What methodologies are suitable for studying polymorphism in 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide?

Methodological Answer:

  • X-ray Powder Diffraction (XRPD): Screen for polymorphs by analyzing diffraction patterns under varied crystallization conditions (e.g., solvent, cooling rate) .
  • Thermal Analysis: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to detect phase transitions and stability differences between polymorphs .
  • Solvent-Mediated Transformation: Monitor polymorph interconversion in slurry systems using in-situ Raman spectroscopy.

Q. How should researchers resolve contradictions between experimental results and computational predictions for this compound?

Methodological Answer:

  • Step 1: Re-examine computational assumptions (e.g., solvent effects, basis sets). Include implicit solvation models (e.g., COSMO) in DFT calculations .
  • Step 2: Verify experimental reproducibility and control variables (e.g., moisture, oxygen sensitivity).
  • Step 3: Cross-validate with alternative techniques (e.g., kinetic studies vs. computational kinetics) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide derivatives?

Methodological Answer:

  • Step 1: Synthesize analogs with modified substituents (e.g., methylphenyl to fluorophenyl) and assess bioactivity (e.g., enzyme inhibition) .
  • Step 2: Perform molecular docking studies to predict binding modes with target proteins (e.g., kinases, receptors) .
  • Step 3: Use QSAR models to correlate electronic/steric properties (e.g., Hammett constants, logP) with activity data .

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